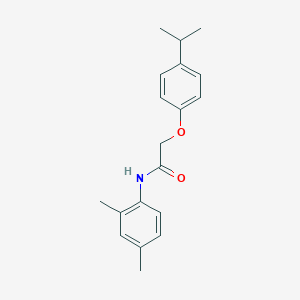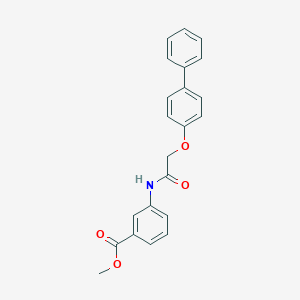
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate is a chemical compound that belongs to the class of benzoic acid esters. It is commonly used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it an attractive candidate for further research. However, the compound also has some limitations. It is relatively hydrophobic, which can limit its solubility in aqueous solutions. Additionally, the compound has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate. One potential direction is the investigation of the compound's potential use in the treatment of Alzheimer's disease. The compound has been shown to have neuroprotective effects and may be able to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Another potential direction is the investigation of the compound's potential use in the treatment of viral infections. This compound has been shown to have anti-viral properties and may be able to inhibit the replication of certain viruses. Finally, the compound's potential use in combination with other drugs or therapies should also be investigated to determine its efficacy in various applications.
Métodos De Síntesis
The synthesis of Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate involves the reaction of 3-amino benzoic acid with 4-(bromomethyl)biphenyl in the presence of a base. The resulting intermediate is then treated with methyl chloroformate to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-((((1,1'-biphenyl)-4-yloxy)acetyl)amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been investigated for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H19NO4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
methyl 3-[[2-(4-phenylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H19NO4/c1-26-22(25)18-8-5-9-19(14-18)23-21(24)15-27-20-12-10-17(11-13-20)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,23,24) |
Clave InChI |
IHNHPJKYVQMQSX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
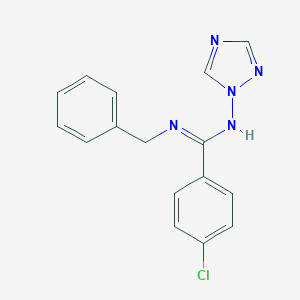
![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
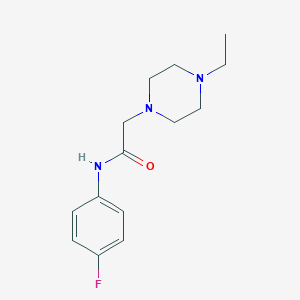
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)


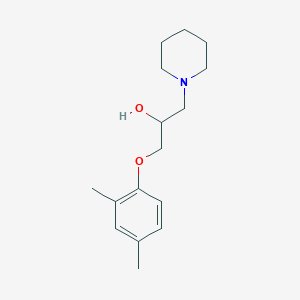
![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
